6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine

Description

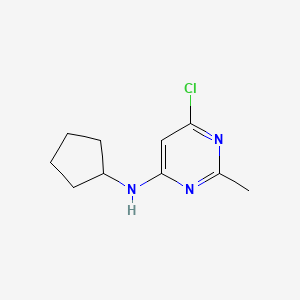

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative with a unique structure that includes a chloro group at the 6th position, a cyclopentyl group at the nitrogen atom, and a methyl group at the 2nd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name |

6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-7-12-9(11)6-10(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZAIQDFPGZEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731891 | |

| Record name | 6-Chloro-N-cyclopentyl-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917895-65-9 | |

| Record name | 6-Chloro-N-cyclopentyl-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclopentylamine.

Chlorination: The 2-methylpyrimidine is chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Amination: The chlorinated intermediate is then reacted with cyclopentylamine to introduce the cyclopentyl group at the nitrogen atom. This step is usually carried out in the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.

Materials Science: Pyrimidine derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Biological Research: The compound can be used as a molecular probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which could explain their potential anticancer activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the cyclopentyl group.

6-Chloro-N-methylpyrimidin-4-amine: This compound is similar but has a methyl group instead of a cyclopentyl group at the nitrogen atom.

Uniqueness

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature could influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative notable for its potential biological activities, particularly as an inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway. This compound has garnered attention in medicinal chemistry due to its structural features and the implications for therapeutic applications, particularly in oncology.

Chemical Structure and Properties

- Molecular Formula : C10H14ClN3

- Molecular Weight : Approximately 199.67 g/mol

- Structural Characteristics : The compound features a six-membered aromatic pyrimidine ring with chlorine at the 6-position and a cyclopentyl group attached to the nitrogen atom, enhancing its biological reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- PDGFR Inhibition : It acts as an inhibitor of the PDGFR kinase pathway, which is crucial for regulating cell growth and differentiation. Dysregulation of this pathway is associated with several cancers, making this compound a potential therapeutic agent in cancer treatment.

- Enzyme Modulation : Preliminary studies suggest that it may modulate enzyme activities or receptor functions, leading to altered cellular processes. This modulation can have implications for drug development targeting various diseases.

- Anticancer Properties : Its specific interactions with molecular targets have been explored in various studies, indicating potential anticancer properties that warrant further investigation.

The exact mechanism of action is still under investigation, but it is hypothesized that this compound interacts with specific enzymes or receptors, inhibiting their activity and thereby influencing cellular signaling pathways. This interaction could lead to therapeutic effects in diseases characterized by abnormal cell signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Imatinib | PDGFR inhibitor | Established clinical use in chronic myeloid leukemia |

| Sunitinib | PDGFR inhibitor | Different pharmacokinetics compared to this compound |

| N-cyclopentyl-5-(4-ethylphenyl)-2-methylpyrimidin-4-amine | Similar core structure | Altered chemical properties due to substituent variations |

The distinct combination of substituents in this compound may confer unique biological activities compared to these analogs.

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro studies have demonstrated that this compound exhibits promising inhibitory activity against PDGFR, with IC50 values indicating effective concentration ranges for inhibiting cell proliferation in cancer cell lines .

- Preclinical Models : Ongoing research includes preclinical models to evaluate the efficacy of this compound in vivo. Early results suggest potential benefits in tumor reduction and modulation of tumor microenvironments.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of this compound have revealed insights into how variations in its structure can impact biological activity, guiding further synthetic modifications for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.